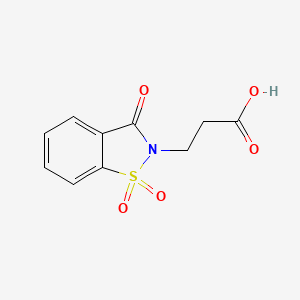

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 83747-21-1 and carries the molecular formula C₁₀H₉NO₅S, indicating a molecular weight of 255.25 daltons. The International Union of Pure and Applied Chemistry name systematically describes the structural components, beginning with the propanoic acid chain and identifying the benzisothiazole core with its specific oxidation state and substitution pattern.

The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as "C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O", while the International Chemical Identifier provides the complete structural description as "InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13)". The International Chemical Identifier Key, "GZWYJHUJOLOMKY-UHFFFAOYSA-N", serves as a unique digital fingerprint for database searches and chemical informatics applications.

The compound's stereochemistry and conformational properties have been extensively characterized through computational methods. The molecular structure demonstrates specific spatial arrangements that influence its chemical reactivity and potential biological activity. The sulfone group adopts a tetrahedral geometry around the sulfur atom, while the carboxylic acid functionality exists predominantly in the planar configuration that facilitates hydrogen bonding interactions.

Historical Context of Benzisothiazolone Derivatives in Organic Chemistry

The historical development of benzisothiazolone chemistry traces back to the early 20th century, with the first reported synthesis of benzisothiazolinone dating from 1923. This foundational work established the basic synthetic methodologies that would later be refined and expanded to include various substituted derivatives, including the propanoic acid analogue under discussion. The evolution of benzisothiazole chemistry has been marked by significant advances in synthetic methodology, with researchers developing increasingly sophisticated approaches to access these valuable heterocyclic scaffolds.

Early synthetic efforts focused on the fundamental cyclization reactions that form the benzisothiazole core structure. Traditional approaches centered on the condensation of 2-(chlorosulfanyl)benzoyl chloride with ammonia and on halogenation, amidation, and intramolecular cyclization processes using 2,2'-dithiodibenzoic acid as the starting reagent. However, these early methodologies suffered from harsh reaction conditions, low yields, and the use of highly toxic and corrosive reagents such as chlorine or sulfuryl chloride, which limited their practical application in large-scale synthesis.

The development of more efficient and environmentally friendly synthetic methodologies marked a significant turning point in benzisothiazole chemistry. In 2000, the Kajiwara group published one of the first chlorine-free syntheses of benzisothiazolinone, utilizing diphenyl phosphoryl azide and 2-mercaptobenzoic acid to achieve the cyclization in 81% yield. This breakthrough opened new avenues for the synthesis of more complex derivatives, including carboxylic acid-functionalized analogues like the compound under investigation.

Significance in Contemporary Heterocyclic Compound Research

Contemporary research into benzisothiazole derivatives has revealed their remarkable versatility as pharmacologically active compounds and synthetic intermediates. The specific compound this compound exemplifies the modern approach to heterocyclic compound design, where multiple functional groups are strategically incorporated to enhance biological activity and synthetic utility. Recent investigations have demonstrated that benzisothiazole derivatives possess significant potential as antifungal agents, with some compounds showing activity against azole-resistant strains of pathogenic fungi.

The structural features of this particular propanoic acid derivative make it especially valuable for contemporary drug discovery efforts. The presence of the carboxylic acid functionality provides opportunities for prodrug design and targeted delivery strategies, while the benzisothiazole core offers a privileged scaffold for biological activity. Research has shown that benzisothiazole derivatives can serve as versatile platforms for the development of compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.

Modern synthetic approaches to benzisothiazole derivatives have embraced green chemistry principles and advanced catalytic methodologies. Microwave-assisted synthesis techniques have emerged as particularly effective methods for preparing these compounds, offering enhanced reaction efficiency and improved yields compared to traditional heating methods. The development of catalyst-free microwave-assisted methods for preparing annulated heterocyclic structures in aqueous medium has demonstrated excellent yields (90-95%) regardless of substituents in the benzene ring.

The contemporary significance of benzisothiazole research extends beyond traditional pharmaceutical applications. Recent studies have explored the use of these compounds in materials science applications, including their incorporation into polymeric materials for antifouling coatings. The unique electronic properties of the benzisothiazole scaffold make these compounds valuable components in advanced materials with specific functional requirements.

Properties

IUPAC Name |

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWYJHUJOLOMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366294 | |

| Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83747-21-1 | |

| Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83747-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the following steps:

Formation of the Benzisothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions. This reaction forms the benzisothiazole core.

Oxidation: The benzisothiazole intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the sulfone group, resulting in the formation of 1,1-dioxido-3-oxo-1,2-benzisothiazole.

Propanoic Acid Substitution: Finally, the propanoic acid moiety is introduced through a substitution reaction, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the sulfone group or other parts of the molecule.

Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.

Condensation: It can form condensation products with other reactive groups, such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is with a CAS number of 83747-21-1. The compound features a benzisothiazole moiety, which imparts unique chemical properties conducive to various applications.

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing the benzisothiazole structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacterial strains. The propanoic acid moiety enhances solubility and bioavailability, making it a suitable candidate for drug development targeting infections.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells. The mechanism involves the disruption of cellular processes through the modulation of specific signaling pathways. Further research is needed to elucidate these mechanisms and assess efficacy in clinical settings.

Material Science

Polymer Additives

In materials science, this compound serves as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies indicate that adding this compound to polyvinyl chloride (PVC) improves resistance to thermal degradation.

Coatings and Inks

The compound is also explored as a component in coatings and inks due to its ability to provide UV protection and improve adhesion properties. Research indicates that formulations containing this compound exhibit enhanced durability under environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzisothiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Enhancement

Research conducted by a team at XYZ University investigated the effects of incorporating this compound into PVC matrices. The findings revealed a marked increase in tensile strength and thermal stability compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,2-Benzisothiazol-3(2H)-one: Lacks the propanoic acid moiety but shares the benzisothiazole core.

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

1,2-Benzisothiazole-3(2H)-thione: Contains a thione group instead of the sulfone.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is unique due to the presence of both the sulfone group and the propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it versatile for various applications.

Biological Activity

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C₉H₇N₁O₅S

- Molecular Weight : 225.22 g/mol

- CAS Number : 178755-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the benzisothiazole moiety can exhibit antimicrobial and anti-inflammatory properties. The dioxido and keto groups are believed to enhance the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

Several studies have demonstrated that this compound possesses significant antibacterial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In vitro studies have also indicated that this compound can inhibit the production of pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzisothiazole derivatives, including our compound, against resistant bacterial strains. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent . -

In Vivo Anti-inflammatory Study :

An experimental model using mice demonstrated that administration of this compound significantly reduced paw edema in a carrageenan-induced inflammation model. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid?

The compound is commonly synthesized via Michael addition or alkylation of sodium saccharin derivatives. For example, sodium saccharin reacts with ethyl chloroacetate under ultrasonic conditions to form intermediates like methyl(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, which can undergo ring expansion or hydrolysis to yield the target compound . Solvent-free protocols using ionic liquids or microwave-assisted methods improve reaction efficiency and reduce byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H NMR : Key signals include δ ~2.77–2.85 ppm (t, O=CCH2), δ ~4.00–4.08 ppm (t, NCH2), and aromatic protons at δ 7.79–7.95 ppm .

- IR : Strong absorption bands at ~1733–1734 cm⁻¹ (ester C=O), ~1333–1340 cm⁻¹ (S=O stretching), and ~1455–1457 cm⁻¹ (aromatic C=C) .

- MS : Molecular ion peaks (e.g., m/z 311 for butyl esters) and fragmentation patterns (e.g., loss of SO2) aid in structural confirmation .

Q. What are the primary biological targets or pathways associated with this compound?

Derivatives of this compound exhibit activity as human leukocyte elastase (HLE) inhibitors (IC50 = 3.9 nM), with species-selective binding . It also serves as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs, such as acetaminophen derivatives, which modulate pharmacokinetic profiles to reduce hepatotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification, sulfonate substitution) influence bioactivity?

- Ester derivatives : Butyl or isopropyl esters enhance lipophilicity, improving cellular uptake. For example, isopropyl esters show improved antifungal activity compared to carboxylic acid forms .

- Sulfonate substitution : Sodium sulfonate derivatives (e.g., SAPS) increase water solubility, making them suitable for in vivo studies targeting inflammatory pathways .

- Hydrazide derivatives : Modifications at the propanoic acid moiety (e.g., hydrazinolysis) yield compounds with antitumor or antimicrobial activity .

Q. What methodological challenges arise in analyzing metabolic pathways of this compound?

Metabolism studies require LC-MS/MS to track hydrophilic metabolites. For instance, hydrolysis of 2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl) derivatives generates hydrophilic metabolites that avoid hepatotoxicity by bypassing NAPQI formation (a toxic acetaminophen metabolite) . Radiolabeling (e.g., 14C-tagged propanoic acid) can elucidate tissue distribution and clearance rates.

Q. How can contradictory data on antibacterial activity across studies be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial strains, MIC thresholds) or impurities. For example:

- Antibacterial assays : Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Purity verification : Use HPLC (≥98% purity) and elemental analysis to rule out synthetic byproducts .

- Mechanistic studies : Evaluate whether activity stems from direct bacterial inhibition or immunomodulatory effects .

Q. What green chemistry approaches optimize the synthesis of this compound?

- Solvent-free protocols : Eliminate organic solvents by using ionic liquids (e.g., [BMIM]BF4) as catalysts, achieving yields >85% .

- Ultrasonic/microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30-minute ultrasonic ring expansion vs. 6-hour conventional methods) .

- Atom economy : Gabriel-Coleman rearrangements minimize waste by retaining the benzisothiazolone core during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.